molecular formula C30H33NO6 B303669 3,6-DIETHYL 7-(2-METHOXYPHENYL)-2-METHYL-4-(2-METHYLPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE

3,6-DIETHYL 7-(2-METHOXYPHENYL)-2-METHYL-4-(2-METHYLPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE

Cat. No.: B303669
M. Wt: 503.6 g/mol
InChI Key: DQPCHKWAFJHYNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-DIETHYL 7-(2-METHOXYPHENYL)-2-METHYL-4-(2-METHYLPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE is a complex organic compound with a unique structure that includes multiple aromatic rings and ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-DIETHYL 7-(2-METHOXYPHENYL)-2-METHYL-4-(2-METHYLPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE typically involves multicomponent reactions. One common method is the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid . The reaction proceeds in two steps: initial interaction of the starting materials in acetonitrile (MeCN) followed by the formation of the target compound in acidic media .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3,6-DIETHYL 7-(2-METHOXYPHENYL)-2-METHYL-4-(2-METHYLPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

3,6-DIETHYL 7-(2-METHOXYPHENYL)-2-METHYL-4-(2-METHYLPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug development and other biomedical applications.

    Medicine: It may be explored for its therapeutic properties, particularly in treating diseases that involve specific molecular targets.

    Industry: It could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action for 3,6-DIETHYL 7-(2-METHOXYPHENYL)-2-METHYL-4-(2-METHYLPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they likely involve key enzymes or receptors in the body.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives and esters with comparable structures. Examples include:

Uniqueness

What sets 3,6-DIETHYL 7-(2-METHOXYPHENYL)-2-METHYL-4-(2-METHYLPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE apart is its specific combination of functional groups and aromatic rings, which confer unique chemical and biological properties

Properties

Molecular Formula

C30H33NO6

Molecular Weight

503.6 g/mol

IUPAC Name

diethyl 7-(2-methoxyphenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate

InChI

InChI=1S/C30H33NO6/c1-6-36-29(33)24-18(4)31-22-16-21(20-14-10-11-15-23(20)35-5)26(30(34)37-7-2)28(32)27(22)25(24)19-13-9-8-12-17(19)3/h8-15,21,25-26,31H,6-7,16H2,1-5H3

InChI Key

DQPCHKWAFJHYNG-UHFFFAOYSA-N

SMILES

CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2)C)C(=O)OCC)C3=CC=CC=C3C)C4=CC=CC=C4OC

Canonical SMILES

CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2)C)C(=O)OCC)C3=CC=CC=C3C)C4=CC=CC=C4OC

Origin of Product

United States

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